3-(Hydroxymethyl)oxetane-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)oxetane-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyamide precursor under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)oxetane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxetane ring can be reduced to form a more stable cyclic ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced cyclic ethers.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
3-(Hydroxymethyl)oxetane-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)oxetane-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure with a methyl group instead of a carboxamide group.
3-Hydroxymethyl-3-methyl-oxetane: Similar structure with a methyl group instead of a carboxamide group.
Uniqueness
3-(Hydroxymethyl)oxetane-3-carboxamide is unique due to the presence of both a hydroxymethyl group and a carboxamide group on the oxetane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Biological Activity
3-(Hydroxymethyl)oxetane-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C5H9NO3
- Molecular Weight : 131.13 g/mol
- Canonical SMILES : C1COC(C1)(C(=O)N)C(O)C
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized to function primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : Its structural characteristics allow it to bind to receptors, potentially modulating their activity and influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer effects, particularly in inhibiting tumor cell proliferation.
Study 1: Antimicrobial Activity
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 25 |
A549 | 30 |
Study 3: Mechanistic Insights
Further mechanistic studies using molecular docking simulations suggested that this compound binds effectively to the active site of certain kinases involved in cancer progression. This binding could inhibit their activity, thus providing a rationale for its anticancer effects.
Properties
IUPAC Name |
3-(hydroxymethyl)oxetane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(8)5(1-7)2-9-3-5/h7H,1-3H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSNXACGBWXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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